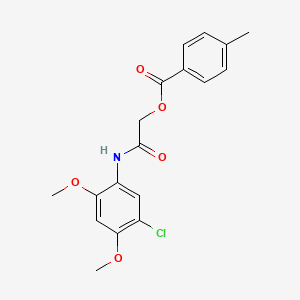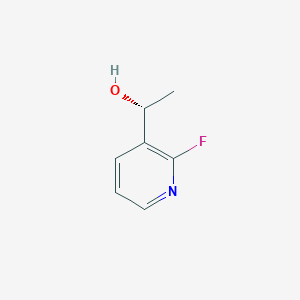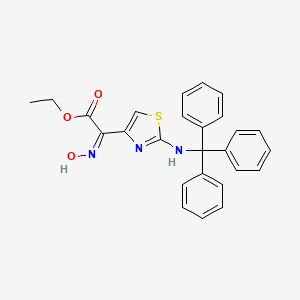
N-(1-Cyano-1-cyclopropylethyl)-2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-1-cyclopropylethyl)-2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-YL)acetamide is a useful research compound. Its molecular formula is C18H22FN3O and its molecular weight is 315.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Properties
Research into amide-containing isoquinoline derivatives has highlighted their structural aspects and properties, specifically in relation to their crystalline forms and fluorescence emission. For instance, studies have shown that certain isoquinoline compounds form crystalline salts or solid structures upon treatment with mineral acids, leading to variations in fluorescence emission depending on their protonated state or interaction with other compounds. This characteristic suggests potential applications in materials science, particularly for the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Synthetic Pathways
Synthetic routes to isoquinoline derivatives are crucial for their application in pharmaceuticals and other chemical industries. A practical synthesis approach has been described for certain N-substituted acetamide derivatives, highlighting efficient strategies for constructing complex isoquinoline frameworks. This knowledge is instrumental in the synthesis of various biologically active compounds and intermediates for drug development (Wenpeng et al., 2014).
Potential Therapeutic Applications
Some derivatives of isoquinolines have been explored for their therapeutic effects, such as antiviral and antiapoptotic properties in the context of Japanese encephalitis. The synthesis and evaluation of novel compounds demonstrate significant decreases in viral load and increased survival rates in treated models, suggesting a promising avenue for developing new treatments for viral diseases (Ghosh et al., 2008).
Cyclization Reactions and Chemical Synthesis
Research into the cyclization reactions of isoquinolinium methylides with olefins has expanded the toolkit for synthesizing isoquinoline derivatives. These reactions, which are regioselective and stereoselective, facilitate the creation of various compounds with potential applications in drug development and chemical synthesis (Tsuge, Kanemasa, Sakamoto, & Takenaka, 1988).
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-12-16-6-5-15(19)9-13(16)7-8-22(12)10-17(23)21-18(2,11-20)14-3-4-14/h5-6,9,12,14H,3-4,7-8,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLYDWUTAKLTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1CC(=O)NC(C)(C#N)C3CC3)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-dimethoxybenzamide](/img/structure/B2587571.png)
![methyl 3-({(2Z)-6-chloro-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2587573.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2587574.png)
![N-cyclopentyl-1-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587576.png)

![N-(2,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2587578.png)




![2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2587587.png)

![[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B2587589.png)
